molecular formula C9H15Cl2FN4 B1458125 5-Fluoro-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride CAS No. 1774905-40-6

5-Fluoro-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride

Cat. No.: B1458125
CAS No.: 1774905-40-6
M. Wt: 269.14 g/mol
InChI Key: CTMQUVWUSKEPRC-UHFFFAOYSA-N
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Description

5-Fluoro-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride is a chemical compound with the molecular formula C9H15Cl2FN4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride typically involves the fluorination of pyrimidine derivatives. One common method includes the use of silver-promoted selective fluorination, which provides high yields and excellent regioselectivity . Another approach involves the diazotization of substituted 2-aminopyridines followed by fluorination .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of advanced fluorinating reagents and catalysts is common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include silver fluoride for fluorination, sodium nitrite for diazotization, and various organic solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, fluorination reactions typically yield fluorinated pyrimidine derivatives, while substitution reactions can produce a variety of functionalized pyrimidines .

Mechanism of Action

The mechanism of action of 5-Fluoro-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to bind to target proteins, thereby modulating their activity. This interaction can lead to the inhibition of key enzymes or receptors involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride is unique due to its specific fluorination pattern and the presence of both pyrimidine and piperidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-fluoro-N-piperidin-4-ylpyrimidin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN4.2ClH/c10-7-5-12-9(13-6-7)14-8-1-3-11-4-2-8;;/h5-6,8,11H,1-4H2,(H,12,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTMQUVWUSKEPRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=NC=C(C=N2)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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